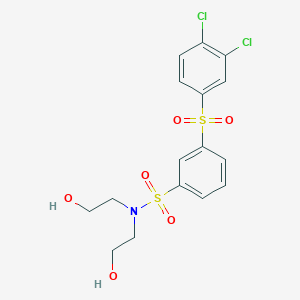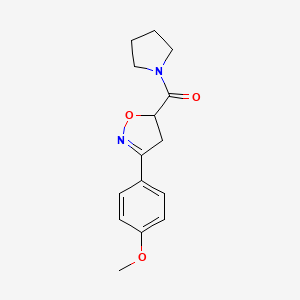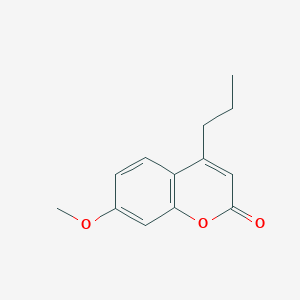![molecular formula C20H17BrClN3O3 B5592635 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide](/img/structure/B5592635.png)
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a quinoline ring, a bromine atom, and a hydroxybenzamide group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chlorobenzoic acid as a starting material, which undergoes monobromination in an NBS/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help in achieving efficient production. For example, the use of a catalyst to inhibit the formation of impurities during the bromination step can result in a high-purity product .
化学反应分析
Types of Reactions
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxybenzamide groups can also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules .
相似化合物的比较
Similar Compounds
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar in structure but contains a pyridine ring instead of a quinoline ring.
5-bromo-2-chloronicotinonitrile: Contains a nitrile group and is used in different applications.
Uniqueness
The uniqueness of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications
属性
IUPAC Name |
5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3/c1-2-7-28-15-4-5-17-12(9-15)8-13(19(22)24-17)11-23-25-20(27)16-10-14(21)3-6-18(16)26/h3-6,8-11,26H,2,7H2,1H3,(H,25,27)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMSFHZRDTPMD-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5592569.png)
![4-((6-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol](/img/structure/B5592572.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B5592596.png)

![2,4-DI-TERT-BUTYL-6-[(PYRIDIN-2-YL)AMINO]PHENOL](/img/structure/B5592608.png)

![4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)

